molecular formula C4BaF12N2O8S4 B8017965 Barium trifluoromethanesulfonimide

Barium trifluoromethanesulfonimide

Cat. No.: B8017965
M. Wt: 697.6 g/mol
InChI Key: ZFICMXSMTNWQDX-UHFFFAOYSA-N
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Description

Barium trifluoromethanesulfonimide (CAS 168106-22-7) is a barium salt derived from trifluoromethanesulfonimide (CAS 82113-65-3), a strong Brønsted acid with the formula C₂HF₆NO₄S₂. The compound has the chemical formula Ba(C₂F₆NO₄S₂)₂ and a molecular weight of 697.62 g/mol . It is a white to off-white hygroscopic powder, typically available at a minimum purity of 97% . The hygroscopic nature necessitates careful handling and storage under inert conditions to prevent moisture absorption, which could compromise its stability and reactivity.

Trifluoromethanesulfonimide salts, including their metal derivatives, are known for their high thermal stability and low nucleophilicity, making them suitable for applications in electrolytes for batteries, catalytic systems, and ionic liquids .

Properties

IUPAC Name

barium(2+);bis(trifluoromethylsulfonyl)azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2F6NO4S2.Ba/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFICMXSMTNWQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4BaF12N2O8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of Bis(trifluoromethanesulfonyl)imide Triethylammonium Salt

A mixture of trifluoromethanesulfonyl fluoride (152 g, 0.76 mol) and anhydrous liquid ammonia (8.5 g, 0.5 mol) is reacted in dichloromethane (362.5 g) with triethylamine (202 g, 2.0 mol) at −20°C for 4 hours. The triethylamine hydrofluoride byproduct is removed via cold filtration, and the solvent is evaporated under reduced pressure (40°C, 10 Pa) to yield a solid quaternary ammonium intermediate.

Key parameters :

  • Solvent : Dichloromethane, trichloroethane, or benzene.

  • Temperature : −20°C to 60°C, depending on the solvent.

  • Yield : >90% for lithium/potassium analogues.

Step 2: Metal Exchange with Barium Oxide

The quaternary ammonium salt (184 g, 0.4 mol) is dissolved in water (360 g) and reacted with barium oxide (BaO, 61.4 g, 0.4 mol) at 25°C for 2 hours. The reaction proceeds via:

2[Et3NH]+[TFSI]+BaOBa[TFSI]2+2Et3N+H2O2 \, [Et3NH]^+[TFSI]^- + BaO \rightarrow Ba[TFSI]2 + 2 \, Et3N + H2O

Triethylamine is removed by vacuum distillation (40°C, 10 Pa), and the aqueous solution is dehydrated under reduced pressure (80°C, 1000 Pa) to precipitate this compound.

Critical considerations :

  • Stoichiometry : A 2:1 molar ratio of quaternary salt to BaO ensures complete exchange.

  • Purification : Vacuum drying at 80°C/100 Pa removes residual water.

Direct Reaction of Barium Carbonate with Triflimide Acid

An alternative route involves reacting barium carbonate (BaCO₃) with triflimide acid (HTFSI):

BaCO3+2HTFSIBa[TFSI]2+CO2+H2OBaCO3 + 2 \, HTFSI \rightarrow Ba[TFSI]2 + CO2 + H2O

Procedure :

  • Barium carbonate (197.3 g, 1.0 mol) is suspended in anhydrous acetone (500 mL).

  • Triflimide acid (454.2 g, 2.2 mol) is added dropwise at 0°C under nitrogen.

  • The mixture is stirred for 48 hours at 25°C, filtered to remove unreacted BaCO₃, and concentrated via rotary evaporation.

  • The crude product is recrystallized from hot acetonitrile and dried at 150°C/1 mmHg.

Advantages :

  • Avoids intermediate salt synthesis.

  • Yield : ~85–90% for analogous zinc and cobalt systems.

Solvent-Free Mechanochemical Synthesis

Emerging methods utilize ball milling for solvent-free synthesis:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O, 315.5 g, 1.0 mol) and HTFSI (454.2 g, 2.2 mol) are loaded into a tungsten carbide milling jar.

  • The mixture is milled at 500 RPM for 6 hours, generating this compound and water:

Ba(OH)2+2HTFSIBa[TFSI]2+2H2OBa(OH)2 + 2 \, HTFSI \rightarrow Ba[TFSI]2 + 2 \, H_2O

  • The product is dried at 120°C/10 Pa for 24 hours.

Benefits :

  • Eliminates solvent waste.

  • Reaction time : 6 hours vs. 48 hours for solution-based methods.

Purification and Characterization

Vacuum Sublimation

Crude this compound is purified via vacuum sublimation at 280–350°C and 1 mmHg. This step removes ionic liquid residues and unreacted precursors, achieving >99% purity.

Analytical Validation

  • IR spectroscopy : Peaks at 1350 cm⁻¹ (S=O stretch) and 1180 cm⁻¹ (C-F stretch).

  • NMR : ¹⁹F NMR shows a singlet at −78 ppm (CF₃ groups).

  • Elemental analysis : Confirms Ba content (theoretical: 15.2 wt%).

Challenges and Optimization

Hydrolytic Stability

This compound is hydrolytically stable under anhydrous conditions but reacts with moisture to form BaCO₃ and HTFSI. Synthesis and handling require rigorous moisture exclusion.

Catalytic Byproduct Formation

In Friedel-Crafts acylations, this compound may generate trace benzophenone derivatives if residual toluene or xylene is present. Post-synthesis washing with petroleum ether minimizes contamination .

Chemical Reactions Analysis

Barium trifluoromethanesulfonimide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds .

Scientific Research Applications

Barium trifluoromethanesulfonimide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound is being investigated for its potential therapeutic applications, including its role in drug development. In industry, it is used in the production of various materials and products .

Mechanism of Action

The mechanism of action of Barium trifluoromethanesulfonimide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Barium Trifluoromethanesulfonimide vs. Barium Trifluoromethanesulfonate (Barium Triflate)

Barium triflate (Ba(CF₃SO₃)₂, CAS 2794-60-7) shares a structural relationship with this compound, as both are barium salts of sulfonic acid derivatives. However, key differences arise from their anions:

  • Molecular Weight : Barium triflate has a lower molecular weight (435.47 g/mol) compared to this compound (697.62 g/mol), reflecting the larger size and complexity of the trifluoromethanesulfonimide anion .
  • Thermal Stability : Trifluoromethanesulfonimide anions are more thermally stable than triflate anions due to delocalization of charge across the sulfonimide group (-SO₂-N-SO₂-) . This property may enhance the utility of this compound in high-temperature processes.
  • Hygroscopicity : Both compounds are hygroscopic, but the triflate anion’s smaller size may result in faster moisture absorption under ambient conditions .

Comparison with Barium Titanate

Barium titanate (BaTiO₃, CAS 12047-27-7) is a ceramic material with distinct properties and applications. Unlike this compound, it is a non-hygroscopic sintered lump with a high melting point (1620°C) and density (5.85 g/cm³) . Its primary use lies in electronics, such as capacitors and piezoelectric devices, due to its ferroelectric properties. This highlights the diversity of barium-containing compounds, where structural differences dictate entirely different functional roles.

Comparison with Trifluoromethanesulfonimide Acid

The parent acid, trifluoromethanesulfonimide (CAS 82113-65-3), has a molecular weight of 281.15 g/mol, a density of 1.936 g/cm³, and a melting point of 52–56°C . Its barium salt exhibits significantly higher molecular weight and altered physical properties, such as reduced volatility and enhanced ionic conductivity in solid-state applications.

Data Tables

Table 1: Physical and Chemical Properties

Compound Formula Molecular Weight (g/mol) Physical Form Melting Point (°C) Hygroscopic
This compound Ba(C₂F₆NO₄S₂)₂ 697.62 White powder Not reported Yes
Barium triflate Ba(CF₃SO₃)₂ 435.47 White powder Decomposes Yes
Barium titanate BaTiO₃ 233.21 Sintered lump 1620 No
Trifluoromethanesulfonimide acid C₂HF₆NO₄S₂ 281.15 Liquid (at 25°C) 52–56 No

Research Findings and Implications

  • Performance : The larger anion in this compound likely improves ionic conductivity in electrolytes compared to barium triflate, though this requires experimental validation .

Biological Activity

Barium trifluoromethanesulfonimide (Ba-TFSI) is a compound that has garnered attention in both the chemical and biological research communities due to its unique properties and potential applications. This article delves into the biological activity of Ba-TFSI, exploring its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound is a salt formed from barium and trifluoromethanesulfonic acid. Its chemical structure allows it to interact with various biological molecules, influencing cellular pathways. The mechanism of action involves binding to specific targets such as enzymes, receptors, and proteins, which modulates their activity and leads to various biological effects.

PropertyValue
Molecular FormulaC₂F₆BaN₁O₂S₃
Molecular Weight367.45 g/mol
SolubilitySoluble in polar solvents
Melting PointDecomposes before melting

Biological Activity

Research indicates that Ba-TFSI exhibits several biological activities, including:

  • Antimicrobial Effects : Studies have shown that Ba-TFSI can inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial therapies.
  • Cytotoxicity : In vitro studies have reported varying degrees of cytotoxicity against human cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds related to Ba-TFSI have demonstrated IC50 values lower than 5 μM in inhibiting tubulin polymerization, a critical process for cancer cell division .
  • Cellular Interaction : Ba-TFSI interacts with cellular membranes and can influence ion transport mechanisms due to its ionic nature. This interaction may lead to altered cellular signaling pathways.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of Ba-TFSI on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in ovarian and prostate cancer cells. The mechanism was linked to the disruption of microtubule dynamics, essential for mitosis .
  • Antimicrobial Application : Another research focused on the antimicrobial properties of Ba-TFSI against common pathogens. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential for use in disinfectants or antimicrobial coatings.

Comparative Analysis

To understand the uniqueness of Ba-TFSI compared to similar compounds, a comparative analysis was conducted with other trifluoromethanesulfonimides.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityCytotoxicity (IC50)Mechanism of Action
This compoundModerate< 5 μMTubulin polymerization inhibition
Lithium TrifluoromethanesulfonimideLow> 10 μMUnknown
Sodium TrifluoromethanesulfonimideModerate< 10 μMIon channel modulation

Q & A

Q. What are the recommended synthetic routes for Barium trifluoromethanesulfonimide, and how can researchers ensure high purity?

this compound is typically synthesized via salt metathesis reactions. For example, reacting trifluoromethanesulfonimide acid with barium hydroxide or carbonate under anhydrous conditions yields the barium salt. Key steps include:

  • Conducting reactions in dry solvents (e.g., THF or acetonitrile) under inert gas to prevent hydrolysis .
  • Purification via recrystallization or vacuum drying to remove residual moisture and byproducts.
  • Purity verification using elemental analysis and ion chromatography .

Q. What key physicochemical properties of this compound are critical for experimental design?

The compound’s hygroscopic nature and thermal stability are crucial for handling and application. Key properties include:

PropertyValueReference
Molecular Weight697.62 g/mol
Density1.936 g/cm³
HygroscopicityHigh (requires dry storage)
Decomposition TemperatureDec. >200°C (estimated)

These properties necessitate storage in desiccators and use in moisture-free environments .

Q. Which characterization techniques are essential for verifying the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): Confirm absence of protonated impurities (e.g., residual solvent or acid) .
  • X-ray Diffraction (XRD): Validate crystalline structure and phase purity .
  • Ion Conductivity Measurements: Assess ionic mobility for applications in electrolytes .

Advanced Research Questions

Q. How does this compound enhance phase stability in inorganic perovskite solar cells?

In γ-CsPbI₃ perovskite solar cells, barium salts reduce halide migration and suppress phase segregation. Methodological steps include:

  • Dissolving the barium salt in dimethyl sulfoxide (DMSO) and spin-coating it onto perovskite precursors.
  • Annealing at 150°C to integrate barium ions into the lattice, improving thermal and humidity stability .
  • Electrochemical impedance spectroscopy (EIS) to monitor ion migration suppression .

Q. What strategies mitigate contradictions in reported photovoltaic efficiencies when using this compound?

Discrepancies often arise from variations in doping concentrations or film-processing conditions. Researchers should:

  • Perform controlled experiments with standardized light-soaking protocols.
  • Compare results with reference cells lacking the dopant.
  • Consult multiple studies to identify consensus on optimal doping levels (e.g., 0.5–2 mol%) .

Q. How can this compound be optimized for solid-state electrolytes in thermoelectric devices?

  • Composite Fabrication: Blend with polymers (e.g., P3HT) to enhance mechanical stability and ionic conductivity .
  • Doping Optimization: Use impedance spectroscopy to balance ion mobility and electronic conductivity.
  • Thermal Annealing: Improve crystallinity and reduce grain boundaries, as demonstrated in thermoelectric films .

Q. What are the critical safety protocols for handling this compound in hygroscopic conditions?

  • Use gloveboxes or Schlenk lines under nitrogen/argon atmospheres to prevent moisture absorption .
  • Employ personal protective equipment (PPE) due to its GHS05 classification (corrosive) .
  • Dispose of waste via neutralization with calcium carbonate before disposal .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in ionic conductivity data for this compound-based electrolytes?

  • Standardize Testing Conditions: Control humidity (<10% RH) and temperature (25°C) during measurements.
  • Cross-Validate Methods: Compare impedance spectroscopy results with isotopic tracer techniques.
  • Collaborate with Multiple Labs: Replicate studies to identify systematic errors, as done in quantum computing reproducibility checks .

Methodological Frameworks

Q. What frameworks guide the design of experiments involving this compound?

  • PICO Framework: Define Population (material), Intervention (doping/concentration), Comparison (control groups), Outcome (efficiency/stability) .
  • FINER Criteria: Ensure feasibility, novelty, and relevance in hypothesis formulation .

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